2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone

Description

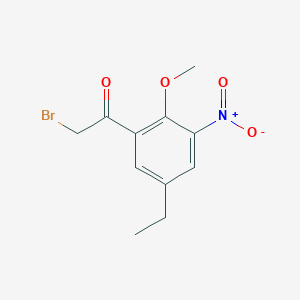

2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone is a brominated aromatic ketone with the molecular formula C₁₁H₁₂BrNO₄ (calculated from substituents). Its structure features a bromo group at the α-carbon of the ethanone moiety and a substituted phenyl ring with ethyl (position 5), methoxy (position 2), and nitro (position 3) groups (Fig. 1). This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals .

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO4/c1-3-7-4-8(10(14)6-12)11(17-2)9(5-7)13(15)16/h4-5H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAFBSVHUSPLJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)[N+](=O)[O-])OC)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701222797 | |

| Record name | 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683274-81-9 | |

| Record name | 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=683274-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone typically involves multiple steps, starting with the preparation of the phenyl ring

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and controlled conditions to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide ions (OH-) or alkoxides.

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: Substitution reactions can lead to the formation of various substituted phenyl compounds.

Scientific Research Applications

2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone has diverse applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological processes and interactions with biomolecules.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and nitro group play crucial roles in its reactivity, influencing its binding affinity and biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring significantly influence the compound’s physical properties and reactivity. Below is a comparative table of key brominated ethanones:

*Molecular weight calculated based on formula.

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : Nitro groups (electron-withdrawing) lower electron density on the phenyl ring, enhancing electrophilic substitution reactivity. Methoxy groups (electron-donating) increase solubility in polar solvents .

- Melting Points : Hydroxy-substituted derivatives (e.g., 112–127°C) exhibit higher melting points due to hydrogen bonding, whereas alkyl/heterocyclic derivatives (e.g., 72–80°C) have lower melting points .

- Synthetic Flexibility: Bromination of acetophenones is a common strategy, but regioselectivity depends on substituent directing effects. For example, nitration of 5-bromo-2-hydroxyacetophenone yields 1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone with high specificity .

Biological Activity

2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone is a compound of significant interest in medicinal and organic chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 302.12 g/mol. The compound features a bromine atom, a nitro group, and a methoxy group on a phenyl ring, contributing to its reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, indicating potential as an antibacterial agent.

- Antifungal Properties : The compound has also demonstrated activity against fungal pathogens, making it relevant in antifungal research.

- Cytotoxicity : Preliminary studies suggest cytotoxic effects on certain cancer cell lines, indicating potential applications in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Attack : The presence of the bromine atom and the electrophilic nature of the carbonyl group enable the compound to interact with nucleophiles in biological systems.

- Nitro Group Reduction : The nitro group may undergo reduction within biological systems, leading to reactive intermediates that can interact with cellular components.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Bromo-1-(3-nitrophenyl)ethanone | Contains a nitro group on a phenyl ring | Exhibits different biological activities due to structural variations |

| 1-(4-Nitrophenyl)ethanone | Lacks bromine but has a nitro group | Often used in studies of electrophilic aromatic substitution |

| 4-Bromoacetophenone | Contains a bromine atom but lacks additional functional groups | Commonly used in organic synthesis reactions |

This table illustrates how the specific combination of functional groups in this compound may influence its reactivity and biological activity compared to other compounds.

Case Studies and Research Findings

Recent studies have evaluated the antibacterial and antifungal properties of this compound. For instance, in vitro tests demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM . Additionally, antifungal activity against Candida albicans was noted, showcasing MIC values between 16.69 to 78.23 µM .

In another study focusing on structure–activity relationships (SAR), the presence of halogen substituents was found to enhance antimicrobial efficacy, suggesting that modifications to the compound's structure could lead to improved bioactivity .

Q & A

Basic: What are the standard synthetic routes for 2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone?

The compound is typically synthesized via bromination of a precursor ketone. A common method involves treating 1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone with bromine in chloroform under controlled conditions (e.g., dropwise addition at room temperature). Post-reaction, the mixture is washed with sodium bicarbonate and thiosulfate to remove excess bromine, followed by drying and recrystallization from ether . Modifications to this protocol may involve adjusting solvent polarity or reaction time to improve yield (e.g., 85% yield reported for structurally similar brominated acetophenones ).

Basic: How is the structure of this compound confirmed experimentally?

Structural confirmation relies on a combination of techniques:

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methoxy, nitro, and ethyl groups) via chemical shifts and coupling patterns. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm .

- X-ray Crystallography : Programs like SHELXL refine crystal structures to determine bond lengths and angles, critical for verifying the bromine substitution site and nitro group orientation .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 316.97 for CHBrNO) .

Basic: What safety precautions are necessary when handling this compound?

Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors (e.g., bromine byproducts) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For spills, use self-contained breathing apparatus (SCBA) and chemical-resistant suits .

- Waste Disposal : Collect contaminated solvents separately; avoid drainage due to halogenated waste toxicity .

Advanced: How can bromination regioselectivity be optimized in similar ethanones?

Regioselectivity in bromination is influenced by:

- Electron-Donating Groups : Methoxy groups direct electrophilic bromination to para positions, while nitro groups (electron-withdrawing) may deactivate certain sites .

- Solvent Effects : Polar aprotic solvents (e.g., chloroform) stabilize intermediates, enhancing selectivity.

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions like di-bromination . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Advanced: How to resolve discrepancies in spectroscopic data during characterization?

Discrepancies between experimental and theoretical data (e.g., NMR shifts) require:

- Cross-Validation : Compare with structurally analogous compounds (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone ).

- Dynamic Effects : Consider tautomerism or conformational flexibility (e.g., rotational barriers of the ethyl group affecting H NMR splitting) .

- Crystallographic Refinement : Use SHELX to resolve ambiguities in X-ray data (e.g., thermal motion artifacts) .

Advanced: What computational methods predict reactivity for derivatization?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the carbonyl carbon is prone to nucleophilic attack, while the bromine atom may participate in SN2 reactions .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., chloroform vs. DMF) to optimize conditions for functionalization .

Advanced: How does the nitro group influence the compound’s stability and reactivity?

- Electron-Withdrawing Effects : The nitro group reduces electron density at the aromatic ring, slowing electrophilic substitution but enhancing oxidative stability .

- Hydrogen Bonding : Nitro groups participate in intermolecular H-bonding, affecting crystallinity and solubility (e.g., recrystallization efficiency in ether ).

- Photoreactivity : Nitroaromatics may undergo photodegradation; stability studies under UV/Vis light are recommended .

Advanced: What strategies mitigate hazards during large-scale synthesis?

- Process Optimization : Use flow chemistry to minimize bromine accumulation and improve heat dissipation .

- In Situ Monitoring : IR spectroscopy tracks bromine consumption to prevent over-bromination .

- Neutralization Protocols : Quench residual bromine with sodium thiosulfate before waste disposal .

Advanced: How to design derivatives for biological activity screening?

- Scaffold Modification : Replace bromine with nucleophilic groups (e.g., amines via Gabriel synthesis) to enhance bioactivity .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial or antitumor activity observed in analogs .

Advanced: What analytical challenges arise in quantifying trace impurities?

- Chromatographic Separation : Use reverse-phase HPLC with UV detection (λ = 254 nm for nitro groups) to resolve byproducts like di-brominated species .

- LC-MS/MS : Detect low-abundance impurities (e.g., hydrolyzed ketones) with MRM transitions specific to fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.